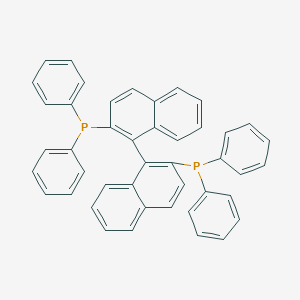

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Übersicht

Beschreibung

2,2’-Bis(diphenylphosphino)-1,1’-Binaphthyl: ist eine organische Phosphorverbindung, die in der asymmetrischen Synthese weit verbreitet ist. Dieser chirale Diphosphinligand besteht aus einem Paar von 2-Diphenylphosphino-Naphthylgruppen, die an den Positionen 1 und 1’ verknüpft sind. Er ist bekannt für seine axiale Chiralität aufgrund der eingeschränkten Rotation, was ihn zu einem wertvollen Werkzeug in enantioselektiven Transformationen macht .

Herstellungsmethoden

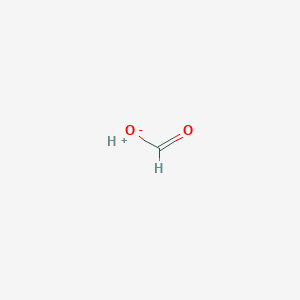

Synthesewege und Reaktionsbedingungen: 2,2’-Bis(diphenylphosphino)-1,1’-Binaphthyl wird typischerweise aus 1,1’-Bi-2-Naphthol über seine Bis-Triflatderivate hergestellt. Der Prozess beinhaltet die Reaktion von 1,1’-Bi-2-Naphthol mit Trifluormethansulfonsäureanhydrid in Gegenwart von Pyridin, gefolgt von der Zugabe von Diphenylphosphin .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Synthese für großtechnische Anwendungen. Dies beinhaltet die Verwendung effizienter katalytischer Systeme und Reaktionsbedingungen, die hohe Ausbeuten und Reinheit des Endprodukts gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is typically prepared from 1,1’-bi-2-naphthol via its bis triflate derivatives. The process involves the reaction of 1,1’-bi-2-naphthol with triflic anhydride in the presence of pyridine, followed by the addition of diphenylphosphine .

Industrial Production Methods: Industrial production methods focus on optimizing the synthesis for large-scale applications. This includes the use of efficient catalytic systems and reaction conditions that ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,2’-Bis(diphenylphosphino)-1,1’-Binaphthyl durchläuft verschiedene Arten von Reaktionen, darunter:

Hydrierung: Katalysiert durch seine Komplexe mit Metallen wie Ruthenium, Rhodium und Palladium.

Hydrosilylierung: Umfasst die Addition von Siliziumhydriden an ungesättigte Bindungen.

Isomerisierung: Katalysiert durch Rhodiumkomplexe, nützlich bei der Synthese von Verbindungen wie Menthol.

Häufige Reagenzien und Bedingungen:

Hydrierung: Verwendet Wasserstoffgas und Metallkatalysatoren wie Ruthenium oder Rhodium.

Hydrosilylierung: Umfasst Siliziumhydride und Metallkatalysatoren.

Isomerisierung: Verwendet Rhodiumkomplexe und spezifische Reaktionsbedingungen, um eine hohe Enantioselektivität zu erreichen.

Wichtige Produkte:

Hydrierung: Produziert enantiomerenreine Verbindungen wie Aminosäurederivate.

Hydrosilylierung: Bildet siliziumhaltige organische Verbindungen.

Isomerisierung: Liefert Verbindungen wie Menthol mit hoher enantiomerer Reinheit.

Wissenschaftliche Forschungsanwendungen

2,2’-Bis(diphenylphosphino)-1,1’-Binaphthyl hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird in der asymmetrischen Katalyse zur Synthese chiraler Moleküle eingesetzt.

Biologie: Wird bei der Synthese biologisch aktiver Verbindungen eingesetzt.

Medizin: Wird bei der Herstellung von Arzneimitteln mit hoher enantiomerer Reinheit eingesetzt.

Industrie: Wird bei der Herstellung von Feinchemikalien und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2,2’-Bis(diphenylphosphino)-1,1’-Binaphthyl beinhaltet seine Rolle als chiraler Ligand in metallkatalysierten Reaktionen. Die Verbindung bildet Komplexe mit Metallen wie Ruthenium, Rhodium und Palladium, die dann enantioselektive Transformationen katalysieren. Das starre Rückgrat des Liganden zwingt die an Phosphor gebundenen Phenylringe, spezifische Konformationen einzunehmen, was selektive Wechselwirkungen mit Substraten ermöglicht .

Wirkmechanismus

The mechanism of action of 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl involves its role as a chiral ligand in metal-catalyzed reactions. The compound forms complexes with metals like ruthenium, rhodium, and palladium, which then catalyze enantioselective transformations. The rigid backbone of the ligand forces the phenyl rings attached to phosphorus to adopt specific conformations, allowing for selective interactions with substrates .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

SEGPHOS: Ein Bis(1,3-Benzodioxol)rückgrat mit verschiedenen Phosphinsubstituenten.

DIOP: Ein Diphosphinligand mit einer anderen Rückgratstruktur.

Einzigartigkeit: 2,2’-Bis(diphenylphosphino)-1,1’-Binaphthyl ist einzigartig aufgrund seiner hohen Enantioselektivität und breiten Anwendbarkeit in verschiedenen asymmetrischen Reaktionen. Seine axiale Chiralität und seine starre Struktur machen ihn zu einem wertvollen Werkzeug bei der Synthese chiraler Verbindungen .

Eigenschaften

IUPAC Name |

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUALRAIOVNYAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913327 | |

| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76189-55-4, 98327-87-8, 76189-56-5 | |

| Record name | (+)-BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98327-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binap, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binap, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binap, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098327878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphine, 1,1'-[(1S)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphine, 1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BINAP, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F1X2F8NA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINAP, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX12238KWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINAP, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970O8508MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

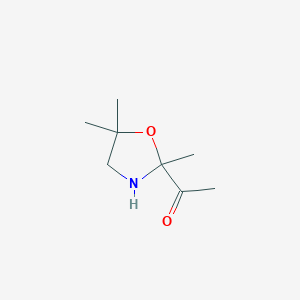

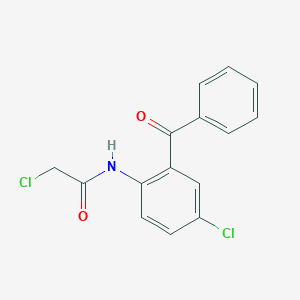

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of BINAP?

A1: BINAP has the molecular formula C44H32P2 and a molecular weight of 622.68 g/mol.

Q2: How can the chemical structure of dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) be characterized?

A2: The chemical structure of dichloro[this compound]palladium(II) can be characterized by elemental analysis, infrared spectra, 1H and 31P nuclear magnetic resonance. []

Q3: Does the chirality of BINAP impact its properties?

A3: Yes, BINAP exists as two enantiomers, (R)-BINAP and (S)-BINAP, due to the restricted rotation around the binaphthyl bond. This chirality is crucial for its effectiveness in asymmetric catalysis. [, , , , ]

Q4: What makes BINAP a valuable ligand in catalysis?

A4: BINAP forms stable chelate complexes with various transition metals, particularly Ru, Rh, Pd, and Ir. These complexes act as highly efficient catalysts in numerous asymmetric reactions, enabling the production of single enantiomers of desired products. [, , , , , , , , , , , , , ]

Q5: Can you provide examples of reactions catalyzed by BINAP-metal complexes?

A5: Sure, BINAP-metal complexes catalyze a wide range of asymmetric reactions, including:

- Asymmetric hydrogenation: Reduction of unsaturated carboxylic acids, ketones, and imines using hydrogen gas (H2). [, , , , , , ]

- Asymmetric transfer hydrogenation: Transfer of hydrogen from a donor molecule, such as 2-propanol, to a substrate like a ketone. []

- Allylic substitution: Substitution of a leaving group on an allylic system with a nucleophile. [, ]

- Heck reaction: Coupling of an aryl or vinyl halide with an alkene. [, ]

- Diels-Alder reaction: Cycloaddition of a diene and a dienophile. [, ]

- Carbonyl-ene reaction: Addition of an alkene to a carbonyl compound containing an activated C-H bond. []

Q6: How does BINAP contribute to enantioselectivity in these reactions?

A6: The bulky and rigid structure of BINAP creates a chiral environment around the metal center in the catalyst. This steric hindrance forces the substrate to approach the catalyst in a specific orientation, favoring the formation of one enantiomer over the other. [, ]

Q7: What role does BINAP play in the asymmetric synthesis of pharmaceuticals?

A7: BINAP has been successfully utilized in the enantioselective synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including:

- (R)-106578, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor. []

- Naproxen, a non-steroidal anti-inflammatory drug. []

- TAK-375, a melatonin receptor agonist for treating sleep disorders. []

- Hepatitis C virus (HCV) inhibitors. []

Q8: How is computational chemistry employed in research on BINAP?

A8: Computational methods like Density Functional Theory (DFT) are used to:

- Study the mechanism and enantioselectivity of BINAP-catalyzed reactions. [, , ]

- Analyze the structural features of BINAP-metal complexes and their interactions with substrates. [, , , ]

- Design new BINAP derivatives with improved catalytic properties. [, ]

Q9: Can you elaborate on the use of the ONIOM method and scaled hypersphere search (SHS) method in studying BINAP?

A9: The ONIOM method, combined with the SHS method, has been used to explore the adsorption structures of molecules on a RuH2-BINAP complex. This approach allows for identifying potential adsorption sites and understanding the enantioselective interactions between the catalyst and substrate. []

Q10: How do modifications to the BINAP structure affect its catalytic properties?

A10: Structural modifications, such as changes in the substituents on the phenyl rings or the binaphthyl backbone, can significantly influence the steric and electronic properties of BINAP. These changes can impact the catalyst's activity, selectivity, and stability. [, ]

Q11: Can you give an example of how BINAP modifications affect its performance?

A11: Introducing electron-donating or -withdrawing groups on the phenyl rings can modify the electron density at the phosphorus atoms, influencing the catalyst's activity and selectivity in asymmetric hydrogenation reactions. []

Q12: What is the impact of incorporating dendritic wedges into the BINAP structure?

A12: Attaching bulky dendritic wedges to the phenyl rings of BINAP can further enhance enantioselectivity by creating a more defined chiral environment around the metal center. This modification has been demonstrated in ruthenium-catalyzed asymmetric hydrogenations of ketones and esters. []

Q13: What analytical techniques are commonly used to characterize and quantify BINAP and its complexes?

A13: Various analytical techniques are employed, including:

- Nuclear magnetic resonance (NMR) spectroscopy: Provides structural information and can be used to monitor reactions. [, ]

- X-ray crystallography: Determines the three-dimensional structure of crystalline BINAP complexes. [, , , ]

- Ultraviolet-visible (UV-Vis) spectroscopy: Studies the electronic transitions of BINAP complexes and can be used for kinetic studies. []

- Circular dichroism (CD) spectroscopy: Characterizes the chiroptical properties of BINAP and its complexes. [, ]

Q14: Are there any alternative ligands with comparable catalytic activity to BINAP?

A14: While BINAP remains a widely used chiral diphosphine ligand, other chiral ligands, such as:

- Phosphoramidites: Offer a modular and readily tunable alternative for various asymmetric reactions, including the 1,3-dipolar cycloaddition of azomethine ylides. []

- JOSIPHOS: An Ir(I)-JOSIPHOS catalyst in the presence of an amine additive demonstrated high enantioselectivity in the asymmetric hydrogenation of 2-phenylquinoxaline. []

Q15: When was BINAP first synthesized and what were the key milestones in its development?

A15: BINAP was first synthesized in the 1980s. Key milestones include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)

![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)

![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)